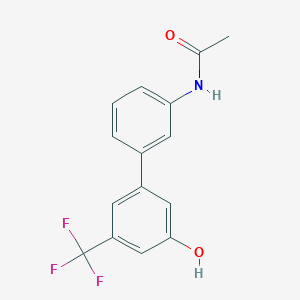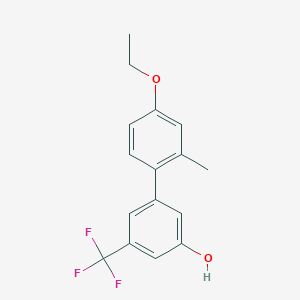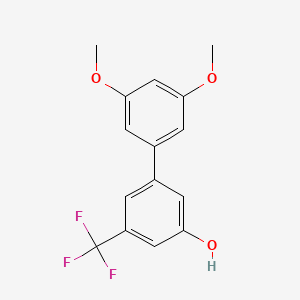
5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, or 5-DMP-3-TFMP, is a phenolic compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring phenolic compound phenol, and is used in a variety of experiments in organic and medicinal chemistry. 5-DMP-3-TFMP is a reactive compound with a melting point of 122-124°C, and is available in 95% purity.
Wissenschaftliche Forschungsanwendungen
5-DMP-3-TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as esters, amides, and acids. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters. 5-DMP-3-TFMP is also used in the synthesis of monomers and catalysts, and has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antiviral agents.
Wirkmechanismus
The mechanism of action of 5-DMP-3-TFMP is not fully understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its reactivity. The trifluoromethyl group is believed to act as an electron-withdrawing group, increasing the electron density of the carbon atom to which it is attached. This increased electron density increases the reactivity of the compound and makes it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-TFMP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation and pain. Inhibition of COX-2 by 5-DMP-3-TFMP has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-DMP-3-TFMP in lab experiments include its high purity and reactivity. The compound is available in 95% purity, making it suitable for use in a variety of experiments. In addition, its reactivity makes it suitable for use in a variety of synthetic reactions. The main limitation of 5-DMP-3-TFMP is its cost. The compound is relatively expensive, making it unsuitable for large-scale experiments.
Zukünftige Richtungen
The future directions for 5-DMP-3-TFMP are numerous. The compound has potential applications in the development of new pharmaceuticals, agrochemicals, and polymers. In addition, its ability to inhibit the enzyme COX-2 makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. Furthermore, its reactivity makes it a potential candidate for the development of new catalysts and monomers. Finally, its potential for use in the synthesis of a variety of organic compounds makes it a promising candidate for the development of new organic materials.
Synthesemethoden
5-DMP-3-TFMP can be synthesized through a simple two-step process involving the reaction of 2,5-dimethoxybenzaldehyde and trifluoromethyl phenol in the presence of an acid catalyst. In the first step, the aldehyde reacts with the trifluoromethyl phenol to form an intermediate compound, followed by the formation of the desired product, 5-DMP-3-TFMP, in the second step. The reaction is typically conducted at temperatures of 80-90°C and a pressure of 0.1-0.2 MPa.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-12-3-4-14(21-2)13(8-12)9-5-10(15(16,17)18)7-11(19)6-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNGUWVHTALOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686666 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-95-5 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
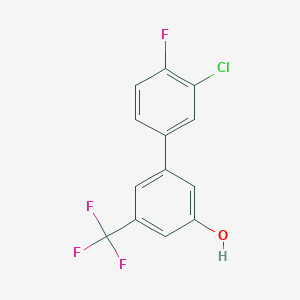

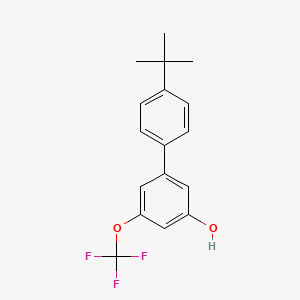
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)

